3-(2,3,5-Trifluorophenyl)propanoic acid
Description
Contextualization within the Landscape of Fluorinated Organic Acids
Fluorinated organic acids are a cornerstone of organofluorine chemistry, a field that has expanded dramatically due to the unique properties imparted by the fluorine atom. Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. chinesechemsoc.orgwikipedia.org This inherent strength often enhances the metabolic stability and thermal stability of molecules into which it is incorporated. chinesechemsoc.org
The strategic placement of fluorine atoms can profoundly alter a molecule's physicochemical properties, including its acidity, lipophilicity, permeability, and conformational preferences. chinesechemsoc.orgnih.gov For this reason, fluorinated organic compounds are integral to numerous applications, ranging from pharmaceuticals and agrochemicals to advanced materials like fluoropolymers and liquid crystal displays. wikipedia.orgcas.cn It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org The development of new and safer fluorinating agents and more efficient synthetic methods, including catalytic and electrochemical approaches, continues to drive innovation in this area. chinesechemsoc.orgnumberanalytics.com
Significance and Emerging Research Trajectories of Fluorinated Phenylpropanoic Acids
Within the vast category of fluorinated organic acids, fluorinated phenylpropanoic acids represent a structurally significant subclass. The phenylpropanoic acid motif is a common feature in many biologically active compounds. The addition of fluorine atoms to the phenyl ring serves as a powerful tool for medicinal chemists to fine-tune molecular properties.
Key research trajectories for this class of compounds include:
Pharmaceutical Development: Fluorinated phenylpropanoic acids and their derivatives are widely used as building blocks in the synthesis of novel therapeutic agents. The fluorine atoms can block sites of metabolic oxidation, thereby increasing a drug's half-life. researchgate.net They also modulate the acidity (pKa) and lipophilicity of the molecule, which can improve bioavailability and cell membrane permeability. researchgate.netpsu.edu Research on related structures, such as fluorinated phenylalanines (which share the same core skeleton), highlights their use as enzyme inhibitors and therapeutic agents. nih.gov For instance, derivatives of 3-phenylpropanoic acid have been investigated for antimicrobial activity and as inhibitors of L-lactate transport. mdpi.com
Agrochemical Synthesis: Similar to pharmaceuticals, the inclusion of fluorine in the design of pesticides and herbicides can enhance their efficacy and metabolic stability in the environment. nih.gov
PET Imaging: The incorporation of the fluorine-18 (B77423) (¹⁸F) isotope into biologically active molecules is a critical strategy for developing radiotracers for Positron Emission Tomography (PET), an important diagnostic tool in oncology and neuroscience. chinesechemsoc.orgnih.gov Fluorinated phenylpropanoic acid derivatives are potential candidates for such applications.
Materials Science: The rigid aromatic core and functional carboxylic acid group make these compounds suitable as linkers in the synthesis of metal-organic frameworks (MOFs) and other advanced polymers.
Scope of Academic Investigation into 3-(2,3,5-Trifluorophenyl)propanoic Acid
Specific academic studies focusing exclusively on this compound are not prominent in publicly available literature. Its primary role in contemporary research appears to be that of a highly specialized synthetic intermediate. Chemical suppliers list it as a research chemical, indicating its use in laboratory-scale synthesis. cymitquimica.comcymitquimica.com
The specific 2,3,5-trifluoro substitution pattern offers a unique electronic and steric profile compared to other isomers. Researchers would select this particular building block to precisely modulate interactions with a biological target (e.g., an enzyme or receptor) or to direct the course of a subsequent chemical reaction. Therefore, the academic investigation of this compound is likely embedded within broader research projects aimed at synthesizing novel, complex fluorinated molecules for applications in medicinal chemistry, agrochemistry, or materials science, leveraging the distinct properties conferred by its trifluorinated phenyl group.
Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2,3,5-Trifluorobenzenepropanoic acid |
| CAS Number | 886499-45-2 |
| Molecular Formula | C₉H₇F₃O₂ |
| Molecular Weight | 204.1459 g/mol |
Data sourced from CymitQuimica. cymitquimica.comcymitquimica.com
Structure
3D Structure
Properties
IUPAC Name |
3-(2,3,5-trifluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-6-3-5(1-2-8(13)14)9(12)7(11)4-6/h3-4H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVGSHLXHOLMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CCC(=O)O)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592351 | |
| Record name | 3-(2,3,5-Trifluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-45-2 | |
| Record name | 2,3,5-Trifluorobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,3,5-Trifluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Route Design for 3 2,3,5 Trifluorophenyl Propanoic Acid
Established Synthetic Pathways for 3-(2,3,5-Trifluorophenyl)propanoic Acid
Multi-Step Synthesis Approaches and Reaction Optimization
The creation of this compound typically involves a multi-step synthesis, a sequence of chemical reactions where the product of one step becomes the starting material for the next. utdallas.edu A common and logical approach begins with a trifluorinated benzene (B151609) precursor, which is then elaborated to introduce the propanoic acid side chain.
One plausible synthetic route is the hydrogenation of a corresponding unsaturated precursor, such as 3-(2,3,5-Trifluorophenyl)propenoic acid (trifluorocinnamic acid). This method is analogous to the preparation of phenylpropanoic acid from cinnamic acid. wikipedia.orgprepchem.com The reaction involves the reduction of the carbon-carbon double bond in the propenoic acid side chain, typically using hydrogen gas with a palladium on carbon (Pd/C) catalyst. prepchem.com
Reaction Optimization is crucial for maximizing yield and purity. kewaunee.in Key parameters that are systematically adjusted include:
Catalyst Loading: The amount of catalyst (e.g., 10% Pd/C) is optimized to ensure a complete reaction without being excessive, which would increase costs.
Hydrogen Pressure: The pressure of hydrogen gas (e.g., 50 psi) is controlled to facilitate the reduction efficiently and safely. prepchem.com
Solvent Choice: Solvents like tetrahydrofuran (B95107) (THF) and ethyl acetate (B1210297) are chosen for their ability to dissolve the starting material and facilitate the reaction. prepchem.com
Temperature and Time: The reaction is typically run at room temperature for a set duration (e.g., 4 hours) to ensure completion. prepchem.com
| Parameter | Condition | Rationale |
|---|---|---|
| Catalyst | 10% Palladium on Carbon | Efficiently catalyzes the reduction of the C=C double bond. |
| Hydrogen Pressure | 50 psi | Provides sufficient hydrogen for the reaction without requiring highly specialized high-pressure equipment. |
| Solvent | Tetrahydrofuran (THF) / Ethyl Acetate | Ensures solubility of the reactant and stability of the catalyst. |
| Reaction Time | 4 hours | Sufficient time for the reaction to proceed to completion under the specified conditions. |
Precursors and Key Intermediates in Propanoic Acid Synthesis
The selection of appropriate starting materials is fundamental to a successful synthesis. For this compound, the primary precursors are typically derived from trifluorinated benzene.
Primary Precursor: A common starting material is 1-Bromo-2,3,5-trifluorobenzene or 1-Bromo-2,4,5-trifluorobenzene . sigmaaldrich.comchemimpex.comscbt.com These compounds serve as the foundational aromatic ring onto which the side chain is built. The bromine atom provides a reactive site for carbon-carbon bond-forming reactions.
Key Intermediate: A critical intermediate in many synthetic routes is the corresponding unsaturated acid, 3-(2,3,5-Trifluorophenyl)propenoic acid . This molecule is often formed through cross-coupling reactions, such as the Heck reaction, where the brominated precursor is reacted with acrylic acid. This intermediate contains the complete carbon skeleton, and only requires the reduction of the double bond to yield the final product.
Another important class of precursors are 3-aryl-3-hydroxypropanoic acids, which can be dehydrated and then reduced to form the target compound. chembk.com
| Compound Type | Example Name | Role in Synthesis |
|---|---|---|
| Primary Precursor | 1-Bromo-2,3,5-trifluorobenzene | Provides the trifluorophenyl core structure. |
| Key Intermediate | 3-(2,3,5-Trifluorophenyl)propenoic acid | Unsaturated precursor that is hydrogenated to the final product. |
| Alternative Intermediate | 3-Hydroxy-3-(2,3,5-trifluorophenyl)propanoic acid | Can be converted to the final product through dehydration and reduction. |
Innovations in Catalytic Synthesis of Trifluorophenyl Propanoic Acids
Recent advances in catalysis offer more efficient and selective methods for synthesizing complex molecules and their derivatives.
Investigation of Boron-Catalyzed N-Alkylation Reactions
While not a direct method for synthesizing the carboxylic acid itself, boron-catalyzed reactions represent an important advancement in the functionalization of carboxylic acids like this compound. Boron catalysts can facilitate the N-alkylation of amines using carboxylic acids as the alkylating agent. researchgate.net This metal-free approach is valuable for creating amide derivatives, which are significant in medicinal chemistry. orgsyn.org The reaction typically involves a boron-based catalyst that activates the carboxylic acid, allowing it to react with an amine in the presence of a reducing agent like a silane. researchgate.net This methodology demonstrates the utility of the synthesized propanoic acid as a building block for more complex molecules.
Asymmetric Hydrogenation Methodologies for Chiral Analogs
Asymmetric hydrogenation is a powerful technique for creating chiral molecules, where a single enantiomer of a compound is produced selectively. wikipedia.org This is particularly important in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological activities. wikipedia.org
For the synthesis of chiral analogs of this compound, a prochiral precursor, such as a substituted trifluorocinnamic acid, can be hydrogenated using a chiral catalyst. The catalysts developed by Ryōji Noyori, which earned him a share of the 2001 Nobel Prize in Chemistry, are exemplary in this field. wikipedia.org These catalysts, often based on Ruthenium-BINAP complexes, can achieve very high levels of enantioselectivity. nih.govharvard.edu
The mechanism involves the coordination of the unsaturated carboxylic acid to the chiral metal catalyst, followed by the delivery of hydrogen from one specific face of the double bond, leading to the formation of one enantiomer in excess. nih.gov
| Catalyst Type | Chiral Ligand Example | Typical Substrate | Potential Outcome |
|---|---|---|---|
| Ruthenium-based | (R)- or (S)-BINAP | α,β-Unsaturated carboxylic acids | High enantiomeric excess (ee >95%) of the chiral propanoic acid. nih.gov |
| Iridium-based | Chiral Phosphine-Oxazoline | Unfunctionalized olefins | Effective for substrates lacking a coordinating group near the double bond. |
Strategies for Process Improvement and Scalability in Compound Production
Transitioning a chemical synthesis from a laboratory scale to industrial production presents numerous challenges, including safety, cost, and efficiency. kewaunee.inscientificupdate.com Process intensification is a key strategy that aims to make manufacturing faster, cheaper, and more sustainable. openaccessgovernment.org
Key strategies include:
Continuous Flow Manufacturing: Instead of traditional batch processing, continuous flow chemistry involves pumping reagents through tubes or microreactors. flinders.edu.au This approach offers superior control over reaction conditions like temperature and mixing, enhances safety, and can lead to higher yields and purity. openaccessgovernment.orgflinders.edu.au
Catalyst Recovery and Reuse: Catalysts, especially those based on precious metals like palladium, are expensive. Developing methods to recover the catalyst from the reaction mixture and reuse it in subsequent batches is crucial for making the process economically viable and environmentally friendly. openaccessgovernment.org
Waste Minimization: Applying principles of green chemistry helps in designing processes that reduce waste. This includes choosing solvents that are less harmful and can be recycled, and designing reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product. openaccessgovernment.org
Advanced Process Control: The use of Process Analytical Technologies (PAT) allows for real-time monitoring of reactions. openaccessgovernment.org This data enables precise control over process parameters, ensuring consistent product quality and reducing the risk of batch failures. openaccessgovernment.orgpharmafeatures.com
By implementing these strategies, the production of this compound can be made more efficient, cost-effective, and sustainable for large-scale manufacturing. numberanalytics.comnumberanalytics.com
Table of Compounds
| Compound Name |
|---|
| This compound |
| 3-(2,3,5-Trifluorophenyl)propenoic acid |
| 1-Bromo-2,3,5-trifluorobenzene |
| 1-Bromo-2,4,5-trifluorobenzene |
| 3-Hydroxy-3-(2,3,5-trifluorophenyl)propanoic acid |
| Palladium on carbon |
| Tetrahydrofuran |
| Ethyl acetate |
| Cinnamic acid |
| Phenylpropanoic acid |
Chemical Reactivity and Derivatization Pathways of 3 2,3,5 Trifluorophenyl Propanoic Acid
Synthesis of Carboxylic Acid Derivatives (Esters, Amides, Hydrazides)
The carboxylic acid functional group of 3-(2,3,5-Trifluorophenyl)propanoic acid is a versatile handle for derivatization. Standard organic synthesis protocols can be readily applied to generate a wide array of esters, amides, and hydrazides, which are often key intermediates in the development of more complex molecules.
Esters: Esterification is typically achieved through reaction with various alcohols under acidic conditions (Fischer esterification) or by using coupling agents. For instance, reacting the parent acid with different alcohols in the presence of a catalyst like sulfuric acid yields the corresponding esters. arabjchem.org This method is widely applicable for producing simple alkyl or aryl esters.
Amides: Amide synthesis can be performed by first converting the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provides a milder route to the amide bond. rsc.org Boronic acid-catalyzed methods have also been developed for amide formation. researchgate.net
Hydrazides: Hydrazides are valuable precursors for synthesizing various heterocyclic compounds and hydrazone derivatives. orientjchem.orgnih.gov They are typically prepared by reacting an ester derivative of this compound with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) or 2-propanol under reflux. rsc.orgnih.gov
| Derivative Type | General Reaction | Typical Reagents | Reference Example |
|---|---|---|---|
| Ester | Acid + Alcohol | H₂SO₄ (catalyst), MeOH, EtOH | Synthesis of propionic acid esters arabjchem.org |
| Amide | Acid + Amine | 1. SOCl₂ or (COCl)₂; 2. R₂NH or DCC/EDC, R₂NH | DCC and azide (B81097) coupling methods rsc.org |
| Hydrazide | Ester + Hydrazine Hydrate | NH₂NH₂·H₂O, Ethanol | Preparation of N-acyl hydrazine from an ester orientjchem.org |
Exploration of Functional Group Transformations on the Propanoic Acid Moiety
Beyond derivatization of the carboxyl group, the propanoic acid side chain itself can undergo various chemical transformations. These modifications can alter the compound's physical properties and biological activity.
A characteristic reaction for 3-phenylpropanoic acids is intramolecular Friedel-Crafts acylation, which leads to cyclization and the formation of a six-membered ring fused to the aromatic system. wikipedia.org In the case of this compound, treatment with a strong acid like polyphosphoric acid could potentially yield a trifluoro-substituted 1-indanone.
The aliphatic chain can also be functionalized. For example, the α-carbon (C2) can be halogenated, such as through bromination, to introduce a new reactive site. This transformation has been demonstrated in the synthesis of chiral 2-bromo-3-phenylpropanoic acid from phenylalanine. acs.org Another potential modification is the Arndt–Eistert reaction, which homologates the acid by inserting a methylene (B1212753) group, converting the propanoic acid into a butanoic acid derivative. wikipedia.org
Directed Modifications of the Trifluorophenyl Ring System
The trifluorophenyl ring in this compound is highly electron-deficient due to the strong electron-withdrawing nature of the three fluorine atoms. This electronic property makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr), a reaction pathway that is uncommon for unsubstituted benzene (B151609). libretexts.org
In an SNAr reaction, a potent nucleophile attacks the aromatic ring, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex, before displacing one of the leaving groups—in this case, a fluoride (B91410) ion. libretexts.orgmasterorganicchemistry.com The reaction is highly regioselective. Electron-withdrawing groups ortho or para to the leaving group are required to stabilize the anionic intermediate. libretexts.org For this compound, the fluorine atoms activate the ring for such substitutions. The reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I, which is opposite to that in SN1 and SN2 reactions, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. youtube.com
This pathway allows for the rational introduction of a wide range of substituents onto the aromatic ring by displacing one or more fluorine atoms with nucleophiles such as:
Alkoxides (e.g., NaOCH₃) to form methoxy (B1213986) analogs.
Amines (e.g., NH₃, RNH₂) to introduce amino groups.
Thiols (e.g., NaSH, NaSR) to yield thiol or thioether derivatives.
Rational Design and Synthesis of Advanced Analogs and Conjugates
The synthetic handles available on this compound allow for the rational design and creation of advanced analogs with tailored properties.
Building upon the principles of Nucleophilic Aromatic Substitution (SNAr) described in section 3.3, a variety of structural analogs can be synthesized. By carefully selecting the nucleophile and reaction conditions, specific fluorine atoms on the phenyl ring can be replaced to generate new compounds. For example, reaction with sodium methoxide (B1231860) could lead to various methoxy-difluorophenyl propanoic acid isomers.
Furthermore, analogs can be designed by altering the substitution pattern of the trifluoromethyl groups entirely. For instance, synthetic routes have been developed for related compounds like 3-(3-trifluoromethylphenyl)propanoic acid, which serves as an intermediate for the drug Cinacalcet. google.com These related structures provide a basis for synthesizing a library of analogs with varying electronic and steric properties on the phenyl ring.
| Nucleophile | Resulting Substituent | Potential Analog Class |
|---|---|---|
| CH₃O⁻ | -OCH₃ | Methoxy-difluorophenyl-propanoic acids |
| NH₃ | -NH₂ | Amino-difluorophenyl-propanoic acids |
| R₂NH | -NR₂ | (Dialkylamino)-difluorophenyl-propanoic acids |
| R-S⁻ | -SR | (Alkylthio)-difluorophenyl-propanoic acids |
While this compound is an achiral molecule, chiral derivatives can be readily synthesized. The introduction of a stereocenter, typically at the C2 (α) or C3 (β) position of the propanoic acid chain, leads to enantiomers that may exhibit distinct biological activities. nih.gov
Several strategies can be employed for these stereoisomeric investigations:
Asymmetric Synthesis: Chiral auxiliaries, such as Evans oxazolidinones, can be used to direct the stereoselective functionalization of the propanoic acid chain. orgsyn.org For example, an electrophile can be introduced at the α-position with high diastereoselectivity, and subsequent cleavage of the auxiliary yields an enantiomerically enriched product.
Enzymatic Resolution: Lipases and other enzymes can be used to selectively react with one enantiomer of a racemic mixture. For example, porcine pancreas lipase (B570770) has been used for the kinetic resolution of racemic ethyl 3-hydroxy-3-phenylpropanoate to prepare the (S)-isomer. researchgate.net
Chiral Inversion: A novel method involving crystallization-induced chiral inversion has been developed for related compounds like 2-bromo-3-phenylpropanoic acid, allowing the conversion of one enantiomer into the other with high enantiomeric excess. acs.org
Diastereomer Formation: Reacting the achiral acid with a chiral amine or alcohol results in the formation of diastereomeric amides or esters. These diastereomers often have different physical properties (e.g., solubility, melting point) and can be separated by standard techniques like chromatography or crystallization.
These approaches are fundamental in exploring the stereochemistry-activity relationships of propanoic acid derivatives.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 2,3,5 Trifluorophenyl Propanoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and probing the environment of the fluorine substituents.
A detailed ¹H and ¹³C NMR analysis would confirm the identity of the propanoic acid chain and the substitution pattern of the aromatic ring.
¹H NMR: The spectrum would be expected to show distinct signals for the methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring and the methylene protons adjacent to the carboxyl group. These would likely appear as triplets due to coupling with each other. The aromatic region would display complex multiplets resulting from the two aromatic protons coupling to each other and to the three fluorine atoms. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift.
¹³C NMR: The ¹³C spectrum would show signals for the carbonyl carbon, the two methylene carbons of the propanoic acid chain, and the carbons of the trifluorophenyl ring. The carbons directly bonded to fluorine would exhibit large C-F coupling constants, which are diagnostic for identifying the fluorinated positions.
Table 4.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Coupling Interactions |
|---|---|---|---|
| Carboxyl (COOH) | Broad singlet, ~10-12 | ~170-180 | - |
| Methylene (α-CH₂) | Triplet | ~30-40 | H-H coupling with β-CH₂ |
| Methylene (β-CH₂) | Triplet | ~30-40 | H-H coupling with α-CH₂ |
| Aromatic CH | Multiplet | ~110-130 | H-H and H-F coupling |
| Aromatic C-F | - | ~140-160 | Large C-F coupling |
| Aromatic C-C | - | ~120-140 | C-F and C-C coupling |
(Note: This table is predictive and not based on experimental data.)
¹⁹F NMR is highly sensitive to the local electronic environment and is crucial for confirming the substitution pattern of the fluorinated ring. The spectrum would be expected to show three distinct signals for the fluorine atoms at the 2, 3, and 5 positions. The chemical shifts and coupling constants (F-F and F-H) would provide definitive evidence of their relative positions on the aromatic ring.
Vibrational Spectroscopy (FT-IR and FT-Raman) Investigations
FT-IR: The spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp and intense peak for the C=O stretch (around 1700 cm⁻¹), and strong C-F stretching bands in the fingerprint region (typically 1100-1400 cm⁻¹).
FT-Raman: This technique would complement the FT-IR data, often providing stronger signals for the aromatic ring vibrations and the carbon backbone.
Table 4.2: Expected Vibrational Frequencies
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500-3300 (Broad) | Weak |
| C=O Stretch (Carbonyl) | ~1700 (Strong) | Moderate |
| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 | Strong |
| C-F Stretch | 1100-1400 (Strong) | Weak |
| Aromatic Ring Vibrations | 1450-1600 | Strong |
(Note: This table is predictive and not based on experimental data.)
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry would be used to confirm the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Molecular Ion: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion [M]⁺, confirming the elemental formula C₉H₇F₃O₂.
Fragmentation Pattern: Electron ionization (EI) would likely induce characteristic fragmentation. Expected fragmentation pathways would include the loss of the carboxyl group (-COOH), cleavage of the propanoic acid side chain, and potentially rearrangements involving the fluorine atoms. The resulting fragment ions would help to piece together the molecular structure.
Conformational Analysis through Spectroscopic and Computational Integration
The flexibility of the propanoic acid side chain allows for multiple rotational conformations (conformers). A combination of advanced spectroscopic measurements and computational modeling would be necessary to understand the preferred three-dimensional structure.
Computational Modeling: Density Functional Theory (DFT) calculations would be used to predict the geometries and relative energies of different stable conformers.
Spectroscopic Correlation: The predicted vibrational frequencies and NMR chemical shifts for the lowest energy conformers would be compared with the experimental FT-IR, Raman, and NMR data. This correlation allows for the assignment of the experimentally observed spectrum to the most likely conformation(s) present in the sample. Studies on similar phenylpropanoic acids suggest that the conformation is influenced by factors like intramolecular hydrogen bonding and steric hindrance.
Computational Chemistry and Theoretical Modeling of 3 2,3,5 Trifluorophenyl Propanoic Acid
Solvation Studies and Environmental Effects on Molecular Properties
Further research is required to elucidate the computational and theoretical profile of 3-(2,3,5-Trifluorophenyl)propanoic acid.
Research Uncovers No Specific Studies on the Non-Linear Optical Properties of this compound
A thorough review of available scientific literature reveals a notable absence of specific research focused on the theoretical evaluation of the non-linear optical (NLO) properties of the chemical compound this compound. Computational chemistry and theoretical modeling studies detailing its electric dipole moment, polarizability, and first-order hyperpolarizability are not present in the public domain.
Consequently, the creation of data tables and a detailed discussion of research findings as requested under the section "5.5. Theoretical Evaluation of Non-Linear Optical (NLO) Properties" is not possible at this time. The scientific community has yet to publish specific investigations into the NLO characteristics of this particular molecule. While computational methods are frequently used to predict the NLO properties of various organic molecules, this compound has not been a specific subject of such published research.
Further research in the field of computational chemistry would be necessary to determine the potential NLO properties of this compound. Such a study would typically involve density functional theory (DFT) calculations to ascertain the molecule's response to an external electric field, providing insights into its potential for applications in optoelectronics and photonics. However, until such research is conducted and published, a detailed, data-driven analysis remains unavailable.
Catalytic Applications of Trifluorophenyl Propanoic Acid Derivatives
Role as Co-catalysts in Various Organic Transformations
Currently, there is no available data in published scientific literature to suggest that 3-(2,3,5-trifluorophenyl)propanoic acid or its derivatives have been employed as co-catalysts in any organic transformations. The role of carboxylic acids as co-catalysts is a well-established principle in various reactions, often facilitating proton transfer or acting as activating agents. The presence of a trifluorophenyl group could potentially modulate the acidity and steric environment of the carboxylic acid, offering unique catalytic properties. However, without experimental data, any potential role remains purely speculative.
Investigations into Catalytic Performance and Selectivity
Consistent with the lack of information on its use as a co-catalyst, there are no documented investigations into the catalytic performance or selectivity of this compound derivatives. Such studies would typically involve screening the compound in a range of chemical reactions and analyzing its effect on reaction rates, yields, and the formation of specific isomers (selectivity). The absence of such research means there are no findings to report on its efficacy, substrate scope, or potential advantages over existing catalytic systems.
Future Research Directions and Translational Perspectives
Advancements in Stereoselective Synthesis of Fluoro-substituted Propanoic Acids
The biological activity of chiral molecules is often dependent on their stereochemistry. For 3-arylpropanoic acids, the stereocenter at the α- or β-position of the acid chain can be critical for therapeutic efficacy. Consequently, developing methods for the stereoselective synthesis of analogs of 3-(2,3,5-Trifluorophenyl)propanoic acid is a paramount objective.
Future research will likely focus on catalytic asymmetric hydrogenation, a powerful tool for creating chiral carboxylic acids. nih.gov For instance, the asymmetric hydrogenation of a corresponding α,β-unsaturated precursor could yield enantiomerically enriched this compound. The use of earth-abundant metal catalysts, such as cobalt, paired with chiral diphosphine ligands, represents a sustainable and efficient approach. nih.gov
Another cutting-edge strategy involves the desymmetrization of prochiral precursors. Methodologies using frustrated Lewis pairs (FLPs) for monoselective C–F bond activation in geminal difluoroalkanes have shown promise for creating stereogenic fluorinated centers. nih.gov Adapting such techniques could allow for the stereoselective synthesis of complex fluorinated structures derived from the target compound. The development of these synthetic routes is crucial for accessing specific stereoisomers for pharmacological evaluation, as the complexity of chiral fluorinated drug candidates often exceeds the capabilities of current synthetic methodologies. nih.gov
Table 1: Potential Strategies for Stereoselective Synthesis
| Method | Description | Potential Advantage |
|---|---|---|
| Catalytic Asymmetric Hydrogenation | Reduction of an unsaturated precursor (e.g., a cinnamic acid derivative) using a chiral metal catalyst (e.g., Co, Rh, Ru) to produce a specific enantiomer. nih.gov | High efficiency and enantioselectivity; applicable to a broad range of substrates. |
| Chiral Auxiliary-Mediated Synthesis | Covalent attachment of the substrate to a chiral molecule (auxiliary) to direct a stereoselective reaction, followed by removal of the auxiliary. | Well-established and reliable method for controlling stereochemistry. |
| Organocatalysis | Use of small organic molecules as catalysts for asymmetric transformations, such as Michael additions to unsaturated precursors. | Avoids metal contamination; often operates under mild conditions. |
| Frustrated Lewis Pair (FLP) Catalysis | Desymmetrization of a prochiral fluorinated substrate via stereoselective C-F bond activation. nih.gov | Novel approach for creating complex, stereoenriched fluorocarbons. |
Deeper Computational Insights into Reactivity and Bioactivity
Computational chemistry provides invaluable tools for predicting the properties and potential applications of novel molecules before undertaking extensive laboratory synthesis and testing. For this compound, in silico methods can offer profound insights into its behavior at the molecular level.
Density Functional Theory (DFT) is a powerful method for investigating how the trifluoro-substitution pattern affects the molecule's electronic structure, acidity (pKa), and conformational landscape. acs.orgemerginginvestigators.org Such studies can elucidate the impact of fluorine's high electronegativity on bond lengths, charge distribution, and reactivity, which are critical determinants of bioactivity. acs.orgnih.gov Furthermore, DFT can be used to accurately predict spectroscopic signatures, such as ¹⁹F NMR chemical shifts, which would be instrumental in identifying reaction products and metabolites in future experimental work. researchgate.net
Molecular docking and pharmacophore modeling are essential for predicting biological activity. nih.gov By simulating the interaction of this compound and its derivatives with the active sites of known biological targets (e.g., enzymes, receptors), researchers can identify promising candidates for treating various diseases. researchgate.netnih.gov For example, docking studies on cyclooxygenase (COX) enzymes or matrix metalloproteinases (MMPs) could suggest potential anti-inflammatory or anticancer applications, guiding subsequent biological screening efforts. nih.govnih.gov
Table 2: Application of Computational Methods
| Computational Technique | Information Gained for this compound |
|---|---|
| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic properties (HOMO/LUMO), pKa, and spectroscopic data (¹⁹F NMR, IR). acs.orgresearchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions, such as intramolecular hydrogen bonding and C-F···H contacts, which influence conformation and stability. |
| Molecular Docking | Prediction of binding affinity and orientation within the active site of biological targets (e.g., enzymes, receptors) to identify potential therapeutic uses. nih.govresearchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate structural features of a series of derivatives with their biological activity to guide the design of more potent compounds. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule and its complexes with biological targets over time to assess stability and binding mechanisms. |
Exploration of Novel Biochemical and Material Science Applications
The incorporation of fluorine into organic molecules is a well-established strategy in both pharmaceutical development and material science due to the unique properties it imparts. youtube.comrsc.org
In the biochemical and pharmaceutical arenas, fluorine substitution can enhance metabolic stability, increase binding affinity, and improve bioavailability. researchgate.net Phenylpropanoic acid derivatives are known to exhibit a range of biological activities, including anti-inflammatory and anticancer properties. nih.govnih.gov Future research should involve screening this compound and its derivatives against a panel of biological targets. Given the prevalence of trifluoromethyl groups in modern agrochemicals and pharmaceuticals, this compound could serve as a valuable building block for creating new therapeutic agents or crop protection chemicals. nih.gov
In material science, fluorinated compounds are prized for their high thermal stability, chemical inertness, and unique surface properties (hydrophobicity and lipophobicity). numberanalytics.comman.ac.uk this compound could serve as a monomer or a key intermediate for the synthesis of advanced fluoropolymers. These materials could find applications as high-performance coatings, specialized membranes, or components in electronic devices where durability and resistance to harsh environments are required. chemsec.org
Table 3: Potential Translational Applications
| Field | Potential Application | Rationale |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory agent, anticancer drug, kinase inhibitor. | The phenylpropanoic acid scaffold is common in NSAIDs; fluorine can enhance potency and pharmacokinetic properties. nih.govresearchgate.net |
| Agrochemicals | Herbicide, fungicide, or insecticide. | The trifluoromethylphenyl moiety is a key component in many successful crop protection agents. nih.govresearchoutreach.org |
| Polymer Science | Monomer for specialty fluoropolymers. | The trifluorophenyl group can impart high thermal stability, chemical resistance, and low surface energy to polymers. rsc.orgnumberanalytics.com |
| Electronics | Component in dielectric materials or liquid crystals. | Fluorination is known to modify electronic properties and enhance the performance of organic electronic materials. rsc.org |
Strategic Integration in Multi-Component Synthetic Pathways
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. dovepress.com This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of diverse compounds for biological screening.
The carboxylic acid functionality of this compound makes it an ideal candidate for use in prominent isocyanide-based MCRs, such as the Passerini and Ugi reactions. wikipedia.orgbaranlab.orgmdpi.com In a Ugi four-component reaction, an aldehyde, an amine, an isocyanide, and a carboxylic acid combine to form a complex α-acylamino amide product. By using this compound as the acid component, a diverse library of novel compounds, each containing the trifluorophenylpropanoic scaffold, could be synthesized with high efficiency. nih.gov
This strategy would provide rapid access to a wide range of structurally complex derivatives that would be difficult to prepare using traditional multi-step synthesis. Screening these libraries could lead to the discovery of new drug candidates or other bioactive molecules, demonstrating a powerful synergy between advanced synthetic methods and translational research. nih.govresearchgate.net
Table 4: Hypothetical Ugi Reaction Employing the Target Compound
| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Reactant 3 (Isocyanide) | Reactant 4 (Carboxylic Acid) | Product Class |
|---|---|---|---|---|
| Benzaldehyde | Aniline | tert-Butyl isocyanide | This compound | α-Acylamino Amide |
| Isobutyraldehyde | Benzylamine | Cyclohexyl isocyanide | This compound | α-Acylamino Amide |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the purity and structure of 3-(2,3,5-Trifluorophenyl)propanoic acid?
- Methodological Answer :
- HPLC/UV-Vis : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–260 nm) to assess purity. Compare retention times with reference standards .
- NMR Spectroscopy : Employ ¹H, ¹³C, and ¹⁹F NMR to confirm structural integrity. Fluorine substitution patterns (e.g., 2,3,5-trifluoro) will split proton signals multiplicatively. ¹⁹F NMR can resolve coupling between fluorine atoms .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight (C₉H₇F₃O₂; theoretical MW 204.15) and fragmentation patterns .
Q. What synthetic routes are viable for preparing this compound?
- Methodological Answer :
- Friedel-Crafts Acylation : React 2,3,5-trifluorobenzene with acryloyl chloride under Lewis acid catalysis (e.g., AlCl₃), followed by hydrolysis to the acid. Monitor for regioselectivity challenges due to fluorine’s electron-withdrawing effects .
- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling between a trifluorophenylboronic acid and a β-bromopropanoic acid precursor. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) .
Q. How can solubility challenges be addressed during experimental workflows?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for reactions. For crystallization, employ ethanol/water mixtures, leveraging fluorine’s hydrophobic effects .
- Salt Formation : Convert to a sodium or lithium salt (common for fluorinated acids) to enhance aqueous solubility for biological assays .
Advanced Research Questions
Q. How do fluorine substituents influence the acidity and electronic properties of this compound?
- Methodological Answer :
- pKa Analysis : Compare experimental pKa (e.g., via potentiometric titration) with structurally similar compounds. For example, 3-(4-Chlorophenyl)propanoic acid has pKa = 4.61; trifluoro substitution is expected to lower pKa further due to stronger electron withdrawal .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and partial charges. Fluorine’s inductive effect reduces electron density at the carboxyl group, increasing acidity .
Q. How can discrepancies in crystallographic and spectroscopic data be resolved?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve structural ambiguities (e.g., hydrogen bonding motifs). For example, trifluorophenylpropanoic acids often form dimeric structures via O–H···O hydrogen bonds, which may vary with fluorine positioning .
- Dynamic NMR Studies : Use variable-temperature ¹⁹F NMR to detect rotational barriers in the fluorinated phenyl ring, which can cause signal splitting at lower temperatures .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of fluorinated precursors?
- Methodological Answer :
- Directed Ortho-Metalation : Use directing groups (e.g., –COOR) to control fluorine substitution patterns. For example, a propanoate ester can direct metalation to specific phenyl positions before fluorination .
- Fluorine-Specific Catalysis : Employ transition-metal catalysts (e.g., CuI) in Ullmann-type couplings to install fluorine at sterically hindered positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
